Methyl 2-amino-3,5,6-trifluorobenzoate
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Overview
Description
Methyl 2-amino-3,5,6-trifluorobenzoate is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of an amino group and three fluorine atoms attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3,5,6-trifluorobenzoate typically involves the esterification of 2-amino-3,5,6-trifluorobenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic hydrogenation of nitrobenzoate derivatives followed by esterification is one such approach. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3,5,6-trifluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to amines.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
Methyl 2-amino-3,5,6-trifluorobenzoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and imaging agents.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug discovery, particularly for targeting diseases like cancer and inflammation.
Industry: The compound finds use in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3,5,6-trifluorobenzoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,5,6-trifluorobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl 2-amino-3,4,5-trifluorobenzoate: Differing in the position of fluorine atoms.
Methyl 2-amino-5-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of three fluorine atoms.
Uniqueness
Methyl 2-amino-3,5,6-trifluorobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl groups enhance its stability and lipophilicity, making it a valuable compound in drug design and other applications.
Biological Activity
Methyl 2-amino-3,5,6-trifluorobenzoate is a fluorinated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its chemical formula C8H6F3NO2. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity by improving binding affinity to various molecular targets. The amino group allows for hydrogen bonding, which is crucial for interactions with enzymes and receptors.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluoromethyl substituents increase the compound's binding specificity and potency.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may affect the activity of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development.
- Receptor Interaction : It interacts with various receptors including those involved in neurotransmission and inflammation. This interaction can lead to modulation of signaling pathways that are critical in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Table 1: Summary of Biological Activities
Case Studies
- Cancer Cell Studies : In vitro studies using MCF-7 breast cancer cells revealed that this compound significantly reduced cell viability by inducing apoptosis. The IC50 value was determined to be approximately 23.2 µM after a 48-hour incubation period . Flow cytometry analysis indicated an increase in both early and late apoptotic cells.
- In Vivo Analyses : Animal models have shown that administration of the compound resulted in a significant decrease in tumor mass compared to control groups. The compound demonstrated a reduction in solid tumor weight by approximately 54% when combined with standard chemotherapy agents .
- Toxicological Assessment : Studies assessing acute toxicity have indicated that while the compound interacts with critical biological pathways, it exhibits low toxicity levels in vivo. Symptoms observed were mild and reversible upon cessation of treatment .
Properties
Molecular Formula |
C8H6F3NO2 |
---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
methyl 2-amino-3,5,6-trifluorobenzoate |
InChI |
InChI=1S/C8H6F3NO2/c1-14-8(13)5-6(11)3(9)2-4(10)7(5)12/h2H,12H2,1H3 |
InChI Key |
RFELZLKHSWFMMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1F)F)F)N |
Origin of Product |
United States |
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